Clodanolene

Description

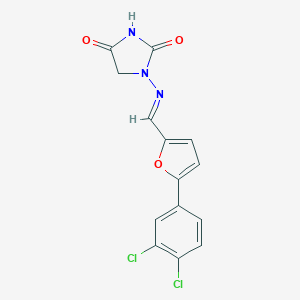

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O3/c15-10-3-1-8(5-11(10)16)12-4-2-9(22-12)6-17-19-7-13(20)18-14(19)21/h1-6H,7H2,(H,18,20,21)/b17-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQONTNPQNNMST-UBKPWBPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68095-04-5 (hydrochloride salt) | |

| Record name | Clodanolene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

338.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14796-28-2 | |

| Record name | Clodanolene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLODANOLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CLODANOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L9G9BL3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Structural Modification Strategies for Clodanolene

Foundational Synthetic Pathways for Clodanolene

The construction of the this compound molecule relies on the assembly of its core structural fragments through specific, sequential chemical reactions. Understanding these pathways is crucial for producing the compound and for designing novel analogues. The arylfuran segment is a known structural feature of this compound. researchgate.net

The synthesis of this compound's backbone involves key starting materials, including a substituted aniline (B41778) and a furan (B31954) derivative. 3,4-dichloroaniline (B118046) is a critical precursor for introducing the dichlorophenyl moiety into the final structure. researchgate.netmpdkrc.edu.inarchive.org This compound is typically produced through the hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.comwikipedia.org This process uses noble metal catalysts under pressure, with specific additives to prevent dehalogenation during the reaction. chemicalbook.com

The synthesis of molecules with structural similarities to this compound, such as the alicyclic 1,2-diamine derivative eclanamine, provides a model for potential reaction sequences. mpdkrc.edu.inarchive.org In such syntheses, 3,4-dichloroaniline is reacted with an epoxide, like cyclopentene (B43876) oxide, which has been previously activated. mpdkrc.edu.inarchive.org This reaction proceeds via a double rear-side displacement mechanism to form a trans-diamine product. archive.org

The other key component of this compound is the arylfuran fragment. researchgate.netresearchgate.net A convenient and established method for creating this structure is the catalytic arylation of furan derivatives with arenediazonium salts, a process known as the Meerwein reaction. researchgate.net Specifically, the arylation of furan-2-carboxylic acid or its methyl ester with an appropriate arenediazonium chloride in the presence of a copper(II) chloride catalyst yields the corresponding 5-arylfuran-2-carboxylic acid or its ester. researchgate.net This acid can then be converted to a more reactive acyl chloride, which serves as a key intermediate for further elaboration into the final this compound structure.

Table 1: Key Starting Materials and Reagents for this compound Synthesis

| Compound/Reagent | Role in Synthesis | Source Reference |

|---|---|---|

| 3,4-Dichloronitrobenzene | Precursor to 3,4-dichloroaniline | chemicalbook.comwikipedia.org |

| 3,4-Dichloroaniline | Starting material for the dichlorophenyl moiety | mpdkrc.edu.inarchive.org |

| Furan-2-carboxylic acid (or its ester) | Starting material for the furan ring | researchgate.net |

| Arenediazonium chlorides | Reagent for arylation of the furan ring | researchgate.netresearchgate.net |

| Copper(II) chloride | Catalyst for the Meerwein arylation reaction | researchgate.net |

| Phosphorus oxychloride | Reagent for converting carboxylic acids to acyl chlorides | mpdkrc.edu.inresearchgate.net |

Design and Synthesis of this compound Derivatives for Enhanced Research Utility

Modifying the core structure of this compound allows for the creation of derivatives with altered properties, which can be invaluable for research. These modifications can include the introduction of charged groups or the manipulation of existing fragments to study structure-activity relationships. numberanalytics.com

Quaternary ammonium (B1175870) compounds, or "quats," are derivatives that can be synthesized from a parent molecule containing a tertiary amine. scirp.orgmdpi.com The synthesis is achieved through a quaternization reaction, famously known as the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide. mdpi.com This SN2 reaction creates a positively charged quaternary ammonium salt. mdpi.com

While a direct synthesis of a this compound-based quaternary ammonium salt is not detailed, the general methodology is well-established. If this compound or a precursor contained a tertiary amine, it could be refluxed with an equimolecular amount of an alkyl halide (such as bromo- or chloroalkanes) in a suitable solvent like ethanol (B145695) or chloroform (B151607) to yield the corresponding salt. scirp.orgmdpi.com

The characterization of these synthesized salts is crucial to confirm their structure and purity. scirp.orgecust.edu.cn A suite of analytical techniques is typically employed for this purpose.

Table 2: Analytical Techniques for Characterization of Quaternary Ammonium Salts

| Analytical Technique | Purpose | Source Reference |

|---|---|---|

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups present in the molecule. | scirp.orgmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To elucidate the detailed chemical structure and connectivity of atoms. | scirp.orgmdpi.com |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. | mdpi.comgimitec.com |

| Elemental Analysis | To determine the percentage composition of elements (C, H, N). | scirp.org |

The arylfuran fragment is a defining feature of this compound. researchgate.netresearchgate.net The ability to synthesize a variety of these fragments is essential for creating a library of analogues. Research has demonstrated that the arylation of furan derivatives is a versatile method for this purpose. researchgate.netresearchgate.net For instance, reacting 2-acetylfuran (B1664036) with various arenediazonium chlorides under Meerwein conditions leads to a range of 5-aryl-2-acetylfurans. researchgate.net

Similarly, the arylation of furan-2-carboxylic acid can produce a diverse set of 5-arylfuran-2-carboxylic acids. researchgate.net These acids are valuable intermediates that can be converted into 5-arylfuran-2-carbonyl chlorides. researchgate.net These reactive chlorides can then be used to synthesize more complex heterocyclic systems, such as 1,3,4-oxadiazoles and triazolothiadiazoles, demonstrating the utility of the arylfuran fragment as a scaffold for further chemical exploration. researchgate.net

Table 3: Examples of Synthesized 5-Arylfuran-2-Carboxylic Acid Derivatives

| Aryl Substituent (Ar) | Resulting Compound Name | Source Reference |

|---|---|---|

| Phenyl | 5-Phenylfuran-2-carboxylic acid | researchgate.net |

| 4-Methylphenyl | 5-(4-Methylphenyl)furan-2-carboxylic acid | researchgate.net |

| 4-Chlorophenyl | 5-(4-Chlorophenyl)furan-2-carboxylic acid | researchgate.net |

| 4-Bromophenyl | 5-(4-Bromophenyl)furan-2-carboxylic acid | researchgate.net |

| 3-Nitrophenyl | 5-(3-Nitrophenyl)furan-2-carboxylic acid | researchgate.net |

| 4-Nitrophenyl | 5-(4-Nitrophenyl)furan-2-carboxylic acid | researchgate.net |

Advancements in Synthetic Methodologies for this compound Analogue Development

The development of analogues of complex molecules like this compound benefits from continuous advancements in synthetic organic chemistry. numberanalytics.comrsc.org Modern medicinal chemistry relies on strategies that allow for the efficient and scalable synthesis of diverse compound libraries. numberanalytics.com Key strategies applicable to this compound analogue development include scaffold modification and functional group modification to explore the accessible chemical space. numberanalytics.com

Pre Clinical Pharmacological Investigations of Clodanolene

In Vitro Pharmacological Characterization of Clodanolene

In Vitro Assays for Skeletal Muscle Contraction Antagonism

In vitro experiments on muscle from swine susceptible to malignant hyperpyrexia (MH) have been conducted to compare the effects of this compound sodium and dantrolene (B1669809) sodium. oup.com Malignant hyperpyrexia is a severe reaction to certain drugs used for general anesthesia. The effectiveness of both compounds in inhibiting or reversing drug-induced contractures was evaluated. oup.com

The results indicated that this compound sodium and dantrolene sodium were equally effective at inhibiting and reversing contractures induced by 3% halothane (B1672932), 2 mmol litre⁻¹ caffeine, and 1 mmol litre⁻¹ suxamethonium chloride. oup.com However, dantrolene sodium showed a significantly greater inhibitory effect on contractures induced by 80 mmol litre⁻¹ potassium chloride. oup.com

Further investigation into the effects of both compounds on isometric twitch was conducted at a range of concentrations. oup.com Dantrolene sodium demonstrated a significantly greater effect than this compound sodium on isometric twitch at concentrations of 3 µmol litre⁻¹, 15 µmol litre⁻¹, and 30 nmol litre⁻¹. oup.com The difference in effects at a concentration of 6 µmol litre⁻¹ was not statistically significant. oup.com These findings suggest that subtle differences in the chemical structures of the two drugs may lead to significant variations in their effects on skeletal muscle. oup.com

The proposed mechanism of action for this compound, similar to dantrolene, is a reduction in the release of calcium from the sarcoplasmic reticulum within the muscle cell. nih.gov Muscle contraction is a complex process initiated by the release of acetylcholine (B1216132) from motor neurons, which leads to the opening of calcium channels in the sarcolemma and sarcoplasmic reticulum. elifesciences.org This influx of calcium is crucial for the interaction between actin and myosin filaments, which results in muscle contraction. elifesciences.org

Table 1: Comparative In Vitro Effects of this compound and Dantrolene on Muscle Contractures

| Inducing Agent | This compound Efficacy | Dantrolene Efficacy |

| 3% Halothane | Equally Effective | Equally Effective |

| 2 mmol litre⁻¹ Caffeine | Equally Effective | Equally Effective |

| 1 mmol litre⁻¹ Suxamethonium Chloride | Equally Effective | Equally Effective |

| 80 mmol litre⁻¹ Potassium Chloride | Less Effective | Significantly More Effective |

Data sourced from in vitro experiments on swine muscle susceptible to malignant hyperpyrexia. oup.com

Cellular Toxicity Studies in Pre-clinical Models

While specific cellular toxicity studies for this compound are not detailed in the provided search results, it is noted that this compound is an experimental compound. ru.nl The structural analog of dantrolene, nitrofurantoin, which shares some chemical stability characteristics and side effects, is known to potentially cause liver and lung injury with prolonged use. ru.nl

Metabolic Stability and Drug-Drug Interaction Profiling in Vitro

The metabolic stability of a compound refers to its susceptibility to biotransformation, which can influence its pharmacokinetic properties. srce.hrnih.gov There is no specific information available in the provided search results regarding the in vitro metabolic stability or drug-drug interaction profile of this compound. In general, drug-drug interactions can alter the effects of a medication, potentially making it less effective or increasing its strength, which can lead to side effects. webmd.comdrugs.com These interactions can occur between two or more drugs, or between a drug and certain foods, beverages, or supplements. webmd.comdrugs.com

Pharmacological Studies of this compound in Animal Models

Investigation of Modulatory Effects on Specific Physiological Responses in Animal Models

This compound's action is believed to be related to caffeine-sensitive calcium stores within the muscle cell. nih.gov The primary mechanism of its skeletal muscle relaxant activity is suggested to be a decrease in the release of calcium from the sarcoplasmic reticulum. nih.gov The precise regulation of muscle contraction and relaxation is fundamental for coordinated movements. biorxiv.org

Comparative Pre-clinical Pharmacology of this compound with Structurally Related Compounds

This compound, a hydantoin (B18101) derivative identified chemically as 1-(((5-(3,4-dichlorophenyl)-2-furanyl)methylene)amino)-2,4-imidazolidinedione, has been the subject of preclinical investigations to characterize its activity as a skeletal muscle contraction antagonist. ontosight.ainih.gov Its pharmacological profile shares significant similarities with its structural analogs, dantrolene and azumolene (B1235849), particularly in its mechanism of action. These compounds all act directly on skeletal muscle tissue.

The primary mechanism of action for this compound is believed to be the inhibition of calcium release from the sarcoplasmic reticulum within the muscle cell. nih.govresearchgate.net This effect is specific to skeletal muscle, as preclinical studies have shown that this compound has no discernible impact on neuromuscular transmission or the electrical excitability of the muscle cell membrane. nih.govresearchgate.net The site of action is linked to caffeine-sensitive calcium stores, a characteristic also shared by dantrolene. nih.govresearchgate.net By reducing the amount of available intracellular calcium, this compound effectively uncouples excitation from contraction, leading to muscle relaxation.

In comparative preclinical models, the efficacy of this compound has been evaluated against other classes of muscle relaxants. In a Straub-tail mouse model, an assay used to assess muscle spasticity, this compound demonstrated greater efficacy in inducing skeletal muscle relaxation than neuromuscular blocking agents, local anesthetics, and centrally-acting muscle relaxants. nih.gov

Dantrolene , a well-established muscle relaxant, serves as a primary comparator for this compound. Structurally, this compound is an analog of dantrolene, with the p-nitrophenyl group of dantrolene being substituted by a 3,4-dichlorophenyl moiety. ru.nl This structural similarity translates to a nearly identical mechanism of action, with both compounds targeting the release of calcium from the sarcoplasmic reticulum. nih.govru.nl Both have been investigated for similar therapeutic applications, such as malignant hyperthermia and muscle spasticity. ru.nl

Azumolene is another structurally related compound, developed as a more water-soluble analog of dantrolene. nih.govnih.gov Preclinical studies in malignant hyperthermia-susceptible swine have shown that azumolene is not only effective in reversing hyperthermic episodes but is also equipotent to dantrolene in its ability to inhibit abnormal muscle contractures induced by agents like halothane and caffeine. nih.govnih.gov Similar to both dantrolene and this compound, azumolene's mechanism is attributed to the inhibition of calcium release from the sarcoplasmic reticulum. nih.gov Notably, studies have indicated that in the presence of maximal effective concentrations of dantrolene, azumolene did not produce further relaxation of muscle contractures, and the reverse was also true, suggesting they act via a common pathway. nih.gov

The following tables provide a comparative overview of the preclinical pharmacological characteristics of this compound and its structurally related compounds based on available research findings.

Interactive Data Table: Comparative Mechanism of Action

| Feature | This compound | Dantrolene | Azumolene |

| Primary Site of Action | Skeletal muscle cell nih.govresearchgate.net | Skeletal muscle cell ru.nl | Skeletal muscle cell nih.gov |

| Mechanism | Inhibition of Ca2+ release from sarcoplasmic reticulum nih.govresearchgate.net | Inhibition of Ca2+ release from sarcoplasmic reticulum ru.nl | Inhibition of Ca2+ release from sarcoplasmic reticulum nih.gov |

| Effect on Neuromuscular Transmission | No measurable effect nih.gov | No significant effect | Not specified |

| Effect on Membrane Excitability | No measurable effect nih.gov | No significant effect | Not specified |

Interactive Data Table: Comparative Preclinical Efficacy

| Compound | Preclinical Model | Finding | Reference |

| This compound | Straub-tail mouse (spasticity) | More efficacious than neuromuscular blockers, local anesthetics, and central relaxants. | nih.gov |

| This compound | Animal model (malignant hyperthermia) | Tested for efficacy. | ru.nl |

| Dantrolene | Malignant hyperthermia-susceptible swine | Effective in treating malignant hyperthermia. | ru.nl |

| Azumolene | Malignant hyperthermia-susceptible swine | Effective in reversing malignant hyperthermia episodes; equipotent to dantrolene. | nih.govnih.gov |

Elucidation of Cellular and Molecular Mechanisms of Clodanolene Action

Modulation of Intracellular Calcium Homeostasis by Clodanolene and Analogs

This compound, similar to its close analog dantrolene (B1669809), exerts its primary effect by directly influencing the release of calcium ions (Ca2+) from intracellular stores, a critical aspect of cellular signaling. ru.nl This modulation helps to stabilize intracellular calcium levels, preventing the pathological fluctuations associated with certain neuromuscular disorders. google.com

This compound's mechanism involves the direct inhibition of Ca2+ release from the sarcoplasmic reticulum (SR) in skeletal muscle and the endoplasmic reticulum (ER) in other cell types. ru.nl The SR/ER is a major reservoir of intracellular calcium, and its regulated release is essential for processes like muscle contraction. nih.gov Pathological conditions can lead to "leaky" release channels, causing excessive Ca2+ to enter the cytosol.

Compounds like this compound are understood to act by attenuating this release, rather than affecting calcium uptake or transport across the plasma membrane. The primary pathway influenced is the release mediated by ryanodine (B192298) receptors. By targeting these channels, this compound helps to prevent the depletion of SR Ca2+ stores and the subsequent cytotoxic effects of elevated cytosolic calcium. This targeted action on intracellular release pathways distinguishes it from other agents that might block plasma membrane calcium channels. ru.nl

Intracellular calcium homeostasis is maintained by a complex interplay of pumps, channels, and binding proteins that control Ca2+ concentration in the cytosol. nih.gov Key among these are the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, which actively transport calcium from the cytosol back into the SR/ER, and plasma membrane pumps and exchangers that extrude calcium from the cell. wikipedia.orgplos.org

This compound and its analogs contribute to calcium stabilization not by enhancing these uptake mechanisms, but by preventing the aberrant release of Ca2+ from the SR/ER stores. ru.nlgoogle.com In conditions where ryanodine receptors become hypersensitive or "leaky," there is a continuous, unregulated efflux of Ca2+ into the cytosol. ryr1.org By interacting with these channels, this compound effectively reduces this leak, thereby stabilizing intracellular calcium concentrations and preventing the downstream consequences of calcium overload, such as mitochondrial dysfunction and activation of proteolytic enzymes. This stabilization of the ryanodine receptor channel is a key mechanism of action. nih.gov

Interaction with Ryanodine Receptors (RyRs)

The primary molecular target for this compound and its analog dantrolene is the ryanodine receptor (RyR), a large protein complex that functions as a major calcium release channel on the sarcoplasmic reticulum. ru.nlnih.gov RyRs are crucial for translating electrical signals into calcium release, a process fundamental to many cellular functions. frontiersin.org

In mammals, three distinct isoforms (subtypes) of the ryanodine receptor have been identified, each encoded by a separate gene. These isoforms exhibit tissue-specific expression patterns and possess different functional characteristics. frontiersin.orgplos.org

RyR1 is the predominant isoform in skeletal muscle and is essential for excitation-contraction coupling. nih.govnih.gov It is also found in other tissues, including the brain. frontiersin.org

RyR2 is the primary isoform in cardiac muscle, where it is fundamental for calcium-induced calcium release (CICR) that drives heart muscle contraction. frontiersin.orgplos.org

RyR3 is expressed more widely at lower levels in various tissues, including skeletal muscle, the brain, and smooth muscle. fondazionetelethon.it

Research indicates that dantrolene, and by extension this compound, shows a degree of subtype specificity, with a primary action on the RyR1 isoform. nih.gov This specificity is thought to be due to binding to a specific region within the RyR1 protein complex, particularly involving interactions between the N-terminal and central domains. nih.gov This interaction stabilizes the channel in a closed or partially closed state, preventing abnormal calcium leakage. While RyR2 is less sensitive, some effects have been noted, though the interaction is not as pronounced as with RyR1. The differential modulation is critical to the compound's specific effects on skeletal muscle.

Table 1: Ryanodine Receptor (RyR) Isoforms and Their Characteristics

| Feature | RyR1 | RyR2 | RyR3 |

|---|---|---|---|

| Primary Tissue | Skeletal Muscle | Cardiac Muscle | Brain, Smooth Muscle |

| Primary Function | Excitation-Contraction Coupling | Calcium-Induced Calcium Release (CICR) | Modulation of Ca2+ signals |

| Activation Mechanism | Direct mechanical coupling to DHPR | Gated by Ca2+ influx (CICR) | Gated by Ca2+ and other modulators |

| Known Modulators | Dantrolene, this compound, Calmodulin, Caffeine | Caffeine, Calmodulin | Caffeine |

Data sourced from multiple research findings. nih.govnih.govfrontiersin.orgplos.orgfondazionetelethon.it

Excitation-contraction (E-C) coupling is the physiological process that converts an electrical stimulus (an action potential) into a mechanical response (muscle contraction). fondazionetelethon.itresearchgate.net In skeletal muscle, this process is critically dependent on the interaction between voltage-sensing dihydropyridine (B1217469) receptors (DHPRs) on the transverse tubules and RyR1 channels on the adjacent sarcoplasmic reticulum. nih.gov

Upon membrane depolarization, the DHPR undergoes a conformational change that is mechanically transmitted to RyR1, causing the channel to open and release a massive amount of calcium from the SR into the cytosol. nih.gov This surge in cytosolic Ca2+ binds to contractile proteins, initiating muscle contraction. Research models using muscle fibers have shown that mutations in RyR1 can disrupt this coupling, leading to uncontrolled calcium release. nih.gov Dantrolene has been shown in these models to stabilize the interaction between key domains of the RyR1, effectively repairing the "leaky" channel defect and restoring normal E-C coupling. nih.gov

Calcium-induced calcium release (CICR) is a positive feedback mechanism where a small influx of Ca2+ into the cytosol triggers a much larger release of Ca2+ from the SR/ER stores by activating ryanodine receptors. nih.govwikipedia.org This process is the primary mechanism for E-C coupling in cardiac muscle (via RyR2) but is also thought to play a modulatory role in skeletal muscle and neurons. nih.govnih.gov

Under pathological conditions, such as in malignant hyperthermia, RyR1 channels become hypersensitive to activating stimuli, including Ca2+, leading to excessive and uncontrolled CICR. nih.gov this compound, like dantrolene, is thought to exert its therapeutic effect by suppressing this aberrant CICR. By binding to RyR1, the compound increases the threshold for channel activation, making it less likely to open in response to low-level Ca2+ fluctuations. nih.gov This action does not block physiological, depolarization-induced Ca2+ release but specifically targets the pathological, uncontrolled leakage and amplification of the calcium signal through CICR. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dantrolene |

| Calcium |

| Ryanodine |

This compound's Influence on Glial Cell Physiology and Communication

Extensive literature searches did not yield specific data on the influence of this compound on glial cell physiology and communication. While the broader category of drugs containing arylfuran fragments, which includes this compound, has been studied, the direct effects of this compound on astrocytes and their functions remain uncharacterized in the available scientific literature. General information on glial cell physiology indicates their crucial role in maintaining the central nervous system's microenvironment, supporting neuronal health, and participating in signaling processes. google.comfrontiersin.orggoogle.com Glial cells, including astrocytes, are vital for brain homeostasis and respond to various stimuli, including pathological conditions. nih.govmdpi.commdpi.commedcentral.comfrontiersin.org However, without specific studies on this compound, any potential influence on these cells is purely speculative.

Modulation of Astrocytic Calcium Signaling

There is currently no scientific evidence available to describe how this compound modulates astrocytic calcium signaling. Astrocytic calcium signaling is a fundamental process by which these cells communicate and regulate neuronal activity. mdpi.commdpi.comresearchgate.netfrontiersin.orgnih.govactaneurologica.bebiorxiv.org This signaling can be triggered by various neurotransmitters and neuromodulators, leading to intracellular calcium elevations that propagate as waves. mdpi.commdpi.comresearchgate.netfrontiersin.org These calcium dynamics are critical for gliotransmitter release and the regulation of synaptic plasticity. researchgate.netmdpi.com Research has shown that various pharmacological agents can influence these signaling pathways; however, no studies have specifically investigated the effects of this compound in this context.

Identification of Other Potential Molecular Targets and Associated Signaling Pathways (e.g., NaV1.8 sodium channels)

While this compound is identified as a compound containing an arylfuran structure, similar to some compounds that have been investigated as blockers of sodium channels, there is no direct evidence to suggest that this compound itself targets NaV1.8 sodium channels. researchgate.net The NaV1.8 channel, a voltage-gated sodium channel, is predominantly expressed in nociceptive neurons and is a significant target in pain research. wikipedia.orgmdpi.comfrontiersin.orgnih.gov Various small molecules have been developed to selectively block NaV1.8, but this compound is not mentioned among them in the reviewed literature. mdpi.commdpi.comfrontiersin.org The broader class of heterocyclic compounds, to which this compound belongs, is vast, and specific biological activities cannot be assumed without direct experimental evidence. google.com Therefore, the identification of NaV1.8 or any other specific molecular targets and their associated signaling pathways for this compound requires dedicated research.

Structure Activity Relationship Sar Studies for Clodanolene Analogs

Design Principles for Clodanolene Analogs Based on Structural Modifications (e.g., dichlorophenyl moiety substitution)

The design of this compound analogs is guided by strategic structural modifications aimed at optimizing its properties. A key area of focus has been the modification of the core structure to improve aqueous solubility, which is crucial for developing formulations suitable for intravenous administration. nih.gov

One prominent design principle involves the synthesis of quaternary ammonium (B1175870) salts of this compound. nih.gov This strategy introduces a permanently charged moiety to the molecule, significantly increasing its water solubility compared to the parent compound or its sodium salt. The synthesis involves reacting this compound with an appropriate reagent to form the quaternary ammonium derivative.

Another area for modification is the 5-aryl substituent, specifically the dichlorophenyl moiety. researchgate.net The arylfuran scaffold is a recognized "privileged" structure in medicinal chemistry, appearing in various biologically active agents. researchgate.net Modifications to the substitution pattern on the dichlorophenyl ring—such as altering the position or number of chlorine atoms or replacing them with other functional groups—can be explored to probe the electronic and steric requirements for optimal interaction with its biological target. While detailed public data on substitutions of this specific moiety for this compound is limited, this remains a rational approach in analog design based on general medicinal chemistry principles.

Correlation Between Structural Changes and Pre-clinical Pharmacological Activities (e.g., skeletal muscle relaxant activity)

The structural modifications of this compound analogs are directly correlated with their preclinical pharmacological profiles, particularly their efficacy as skeletal muscle relaxants. nih.gov The evaluation of these analogs provides critical insights into how chemical changes translate into biological outcomes.

A study involving a series of quaternary ammonium salts of this compound demonstrated a clear link between this structural change and the resulting activity. nih.gov These salts were designed to enhance aqueous solubility for potential intravenous use. Pre-clinical testing revealed that while these analogs exhibited greater solubility, their potency as skeletal muscle relaxants was altered. One specific quaternary ammonium salt, although less effective when administered orally, showed greater potency as an antagonist of skeletal muscle contraction when given intravenously. nih.gov This highlights a trade-off between oral bioavailability and intravenous potency, guided by the specific structural modification.

The pharmacology of this compound sodium, the hydrated sodium salt, shows it acts as a skeletal-muscle contraction antagonist. researchgate.net It is noted for achieving muscle relaxation without significant direct effects on the central or peripheral nervous systems. researchgate.net The development of analogs, such as the quaternary ammonium salts, builds upon this foundational activity, seeking to refine properties like administration route and potency. nih.gov

| Analog Type | Structural Modification | Observed Pre-clinical Pharmacological Change | Reference |

|---|---|---|---|

| This compound Sodium | Formation of sodium salt | Acts as a skeletal-muscle contraction antagonist. | researchgate.net |

| Quaternary Ammonium Salts | Addition of a quaternary ammonium group | Greater aqueous solubility; one analog showed increased potency via intravenous administration but was less effective orally. | nih.gov |

Identification of Key Pharmacophoric Features for Targeted Modulatory Actions

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.govd-nb.info For this compound and its analogs, the key pharmacophoric features can be deduced from its structure, which is known to be related to the muscle relaxant dantrolene (B1669809). nih.gov

The essential features for this compound's activity likely include:

A Hydrogen Bond Acceptor/Donor Network: The imidazolidinedione ring contains multiple nitrogen and oxygen atoms (specifically, two carbonyl oxygens and two amide nitrogens) that can act as hydrogen bond acceptors and donors. nih.gov These are critical for anchoring the molecule within the binding site of its target receptor.

A Hydrophobic/Aromatic Region: The dichlorophenyl ring serves as a crucial hydrophobic and aromatic feature. nih.gov This group likely engages in hydrophobic or π-stacking interactions with non-polar regions of the receptor. The specific dichlorosubstitution pattern is expected to be important for defining the shape and electronic profile of this region for optimal fit.

A Rigid Linker: The furan (B31954) ring connected to a methylene (B1212753) bridge (-CH=N-) acts as a relatively rigid linker, holding the phenyl and imidazolidinedione moieties in a specific spatial orientation. This defined conformation is critical for aligning the other pharmacophoric features correctly for binding.

| Pharmacophoric Feature | Structural Moiety in this compound | Potential Interaction Type | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptors | Carbonyl oxygens on the imidazolidinedione ring | Hydrogen bonding | nih.gov |

| Hydrogen Bond Donors | Amide nitrogens on the imidazolidinedione ring | Hydrogen bonding | nih.gov |

| Hydrophobic & Aromatic Group | Dichlorophenyl ring | Hydrophobic interactions, π-stacking | nih.gov |

| Rigid Linker | Furanylmethylene group | Maintains spatial orientation of other features | researchgate.net |

Application of Computational and In Silico Approaches in SAR Exploration

Computational and in silico methods are powerful tools in modern drug discovery for exploring SAR. nih.govresearchgate.net These techniques model molecular behavior and can predict biological activity, thereby guiding the synthesis of new compounds and reducing the need for extensive experimental screening. sysrevpharm.orgnuvisan.com While specific published in silico studies on this compound are not widely available, the application of these standard computational chemistry techniques can be described for its SAR exploration.

Molecular Modeling and Docking: Molecular modeling techniques can be used to build 3D representations of this compound analogs. nih.gov If the structure of this compound's biological target (e.g., the ryanodine (B192298) receptor, the target of its analog dantrolene) is known, molecular docking simulations can be performed. Docking predicts the preferred orientation of an analog within the receptor's binding site and estimates the binding affinity. europeanreview.orgnih.gov This allows researchers to virtually screen new designs, such as different substitutions on the dichlorophenyl ring, and prioritize the synthesis of compounds predicted to have the strongest interactions. fortuneonline.org

Pharmacophore Modeling: Based on the structures of active compounds like this compound and its potent analogs, a 3D pharmacophore model can be generated. dovepress.commedsci.org This model serves as a 3D query to search large databases of virtual compounds, identifying novel chemical scaffolds that possess the key pharmacophoric features required for activity but have a different core structure. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. scienceforecastoa.com For this compound analogs, a QSAR model could be built by correlating physicochemical descriptors (like lipophilicity, electronic properties, and steric parameters of different substituents) with their measured skeletal muscle relaxant activity. pharmacy180.com Such a model would enable the prediction of activity for yet-to-be-synthesized analogs, helping to rationalize the SAR and guide the design of more potent molecules. sysrevpharm.orgmdpi.com

Advanced Research Methodologies Applied to Clodanolene Studies

Development and Application of In Vitro Cell-Based Assays for Compound Profiling

In vitro cell-based assays are fundamental tools in the initial stages of drug discovery and compound profiling, providing critical data on a substance's efficacy, potency, and potential toxicity in a biologically relevant context. rodonbiologics.com These assays are instrumental for modeling cellular behavior and understanding the dynamic processes of life, which are crucial for the development of new therapeutic agents. rodonbiologics.com The selection of an appropriate cell-based assay requires a thorough understanding of the measured endpoint and its correlation with cell viability. fishersci.eu

Emerging Three-Dimensional Tissue Models and Organoids in Pre-clinical Research

To bridge the gap between in vitro findings and in vivo realities, there has been a significant shift towards three-dimensional (3D) cell culture models. mdpi.com These models, which include spheroids and organoids, more accurately mimic the microenvironment of native tissues. frontiersin.orgsciltp.com Spheroids are aggregates of cells that allow for increased cell-cell contact, while organoids are self-organized 3D tissue cultures derived from stem cells that can recapitulate the structure and function of an organ. nih.govfrontiersin.org

The increased complexity of 3D models, with gradients of nutrients, oxygen, and drug penetration, provides a more accurate reflection of the clinical scenario. mdpi.com Consequently, these models are crucial for more advanced stages of preclinical research, offering a more reliable platform for evaluating the efficacy of therapeutic compounds. mdpi.comfrontiersin.org The development of engineered 3D models, incorporating various cell types and extracellular matrix components, further enhances their physiological relevance. frontiersin.org

| Model Type | Description | Key Features |

| Spheroids | 3D aggregates of one or more cell types. mdpi.com | Mimic micro-tumors, nutrient and oxygen gradients. mdpi.com |

| Organoids | Self-organizing 3D cultures from stem cells. frontiersin.org | Recapitulate organ structure and function. frontiersin.org |

| Tissue-on-a-chip | Microfluidic devices with 3D cell cultures. researchgate.net | Mimic human organ physiology and microenvironments. researchgate.net |

Advanced Imaging Techniques for Spatiotemporal Analysis of Cellular Calcium Dynamics

Cellular calcium (Ca2+) signaling is a ubiquitous and critical process involved in a vast array of cellular functions. Advanced imaging techniques are essential for dissecting the intricate spatiotemporal dynamics of intracellular Ca2+ fluctuations. nih.gov Live-cell imaging using fluorescent Ca2+ indicators allows for the real-time visualization and quantification of Ca2+ transients in response to stimuli.

Confocal microscopy, for instance, provides high-resolution optical sectioning, enabling the detailed analysis of Ca2+ signals within specific subcellular compartments. nih.gov The development of automated analysis pipelines allows for the processing of large datasets from imaging experiments, facilitating the characterization of heterogeneous cellular responses and the identification of distinct Ca2+ signaling signatures induced by different compounds. nih.govnih.gov

Biochemical and Biophysical Approaches for Investigating Clodanolene-Target Interactions

Understanding the direct physical interaction between a compound and its molecular target is a central goal of drug discovery. drugdiscoverychemistry.com Biochemical and biophysical methods provide the tools to characterize these interactions in detail, offering insights into binding affinity, kinetics, and thermodynamics. nih.gov

Biochemical assays are crucial for determining how a compound affects the activity of a biological molecule, such as an enzyme or receptor. bioduro.com These assays can measure enzyme inhibition or activation, or the binding of a ligand to a receptor. bioduro.com

Biophysical techniques directly measure the physical properties of molecules and their interactions. nih.gov Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for quantifying the binding kinetics and thermodynamics of a compound to its target protein. drugdiscoverychemistry.com Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level structural information about the binding site and the conformational changes that occur upon binding. nih.gov

| Technique | Principle | Information Gained |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. youtube.com | Binding kinetics (on/off rates), affinity. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. drugdiscoverychemistry.com | Binding affinity, stoichiometry, thermodynamics. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. nih.gov | Binding site identification, structural changes. drugdiscoverychemistry.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. nih.gov | Identification of binding partners, covalent modifications. youtube.com |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

"Omics" technologies offer a global perspective on the molecular changes occurring within a biological system in response to a compound. biobide.com These high-throughput methods generate vast amounts of data that, when integrated, can provide a comprehensive understanding of a compound's mechanism of action, identify biomarkers, and uncover potential off-target effects. nih.gov

Genomics studies the complete set of an organism's genes and can be used to identify genetic factors that influence drug response. biobide.com

Transcriptomics analyzes the complete set of RNA transcripts, revealing how a compound alters gene expression patterns. biobide.com

Proteomics investigates the entire complement of proteins, providing insights into changes in protein expression, modification, and interaction networks. biobide.com

Metabolomics examines the complete set of small-molecule metabolites, offering a snapshot of the metabolic state of a cell or organism. biobide.com

The integration of these omics datasets allows researchers to construct detailed molecular pathways and networks affected by a compound, leading to a more holistic understanding of its biological impact. biobide.comnih.gov

Future Directions and Unexplored Research Avenues for Clodanolene

Investigation of Novel Synthetic Routes and Derivatizations for Enhanced Research Tools

The advancement of our understanding of Clodanolene's biological functions is intrinsically linked to the availability of versatile and efficient synthetic methodologies. Future research should prioritize the development of novel synthetic routes that are not only scalable but also amenable to the creation of a diverse library of this compound derivatives. Modern synthetic strategies, such as transition-metal catalysis, could enable the rapid assembly of various chemical scaffolds. The exploration of different synthetic pathways can significantly impact the feasibility and efficiency of producing this compound and its analogs for extensive research.

Furthermore, the strategic derivatization of the this compound core structure is paramount for generating sophisticated research tools. These tools could include fluorescently tagged probes for cellular imaging, biotinylated versions for affinity purification of binding partners, and photoaffinity labels for identifying direct molecular targets. By systematically modifying different functional groups on the this compound molecule, researchers can develop a suite of chemical probes to dissect its mechanism of action with high precision.

Table 1: Potential Derivatizations of this compound for Research Applications

| Derivative Type | Purpose | Potential Synthetic Approach |

| Fluorescent Probe | Visualize subcellular localization and trafficking | Conjugation with a fluorophore (e.g., fluorescein, rhodamine) via a linker |

| Biotinylated Affinity Probe | Identify binding proteins through pulldown assays | Attachment of a biotin moiety via an appropriate spacer arm |

| Photoaffinity Label | Covalently label direct molecular targets upon photoactivation | Incorporation of a photoreactive group (e.g., benzophenone, diazirine) |

| Click Chemistry Handle | Enable versatile and specific labeling in complex biological systems | Introduction of an azide or alkyne functional group |

Comprehensive Elucidation of Upstream Regulatory and Downstream Signaling Cascades

A thorough understanding of the molecular pathways modulated by this compound is essential. Future investigations should aim to comprehensively map the upstream regulatory elements that influence its activity and the downstream signaling cascades it initiates. Upstream signaling pathways are triggered by the binding of ligands to specific receptors, which in turn initiates a cascade of intracellular events. wikipedia.org Identifying the receptors and ligands that constitute the upstream regulators of this compound's targets will provide critical context for its biological effects. wikipedia.org

Conversely, the downstream signaling pathways encompass the series of molecular events that are triggered following this compound's interaction with its target. frontiersin.org These pathways often involve a complex network of protein kinases, phosphatases, and other signaling molecules that ultimately lead to a cellular response. frontiersin.orgnih.gov Techniques such as phosphoproteomics, transcriptomics, and genetic perturbation screens (e.g., CRISPR-Cas9) will be invaluable in delineating the specific kinases, transcription factors, and other effector molecules that are modulated by this compound. Unraveling these complex signaling networks will be key to understanding its full spectrum of biological activities.

Exploration of Emerging Pre-clinical Models for Deeper Mechanistic Insights

To gain deeper mechanistic insights into the in vivo effects of this compound, it is crucial to move beyond traditional preclinical models. While cell culture and rodent models are foundational, emerging preclinical models offer unique advantages for studying complex biological processes. researchgate.netbiobide.com Three-dimensional (3D) organoid cultures, for instance, more accurately replicate the complex cellular architecture and microenvironment of human tissues compared to conventional 2D cell cultures. nih.gov These models can provide more relevant data on how this compound may function in a more physiologically relevant context. nih.gov

The use of alternative animal models, such as zebrafish, can also offer significant benefits, including rapid development and genetic tractability, making them suitable for high-throughput screening of this compound analogs and for studying developmental processes. biobide.com Furthermore, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can be instrumental in evaluating the efficacy of this compound in a setting that better reflects the heterogeneity of human diseases. nih.gov The selection of the most appropriate preclinical model will depend on the specific biological question being addressed. biobide.com

Table 2: Comparison of Pre-clinical Models for this compound Research

| Model Type | Advantages | Limitations | Potential Application for this compound |

| 2D Cell Culture | High-throughput, cost-effective, genetically manipulable | Lacks physiological relevance of tissue architecture | Initial screening of this compound derivatives for bioactivity |

| 3D Organoids | More accurately mimics in vivo cell interactions and tissue structure nih.gov | Can lack vascularization and immune components nih.gov | Assessing the effect of this compound on tissue-specific functions |

| Zebrafish | Rapid development, transparent embryos, cost-effective for in vivo studies biobide.com | Genetic differences from mammals | High-throughput screening of this compound analogs for efficacy and toxicity |

| Patient-Derived Xenografts (PDX) | Preserves original tumor heterogeneity and microenvironment nih.gov | Expensive, time-consuming, requires immunodeficient mice | Evaluating the anti-tumor efficacy of this compound in a patient-relevant context |

Integration of Multi-Omics Data for Systems-Level Understanding of this compound's Biological Effects

To achieve a holistic and systems-level understanding of this compound's biological effects, future research should embrace a multi-omics approach. genome.gov This involves the integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.net By simultaneously analyzing changes across these different molecular layers, researchers can construct a comprehensive picture of the cellular response to this compound.

Q & A

Q. What experimental models are most suitable for studying Clodanolene's mechanism of action in skeletal muscle relaxation?

Methodological Answer:

- Use in vitro skeletal muscle preparations (e.g., isolated rodent diaphragm or cell-based assays) to measure calcium ion flux and contractile response .

- Pair with knockout animal models to isolate specific receptor targets (e.g., ryanodine receptors) and validate dose-dependent effects .

- Ensure baseline electrophysiological data is collected to correlate molecular interactions with functional outcomes .

Q. How can researchers standardize this compound dosing protocols across heterogeneous in vivo studies?

Methodological Answer:

- Adopt allometric scaling to adjust doses between species, accounting for metabolic rate and body surface area .

- Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to track plasma concentration-time profiles and tissue distribution .

- Document deviations in administration routes (e.g., oral vs. intravenous) to mitigate variability in bioavailability .

Q. What statistical methods are optimal for analyzing this compound's efficacy in reducing muscle spasms?

Methodological Answer:

- Apply mixed-effects models to handle longitudinal data with repeated measures (e.g., spasm frequency over time) .

- Use Cohen’s d or Hedges’ g to quantify effect sizes in placebo-controlled trials, ensuring clinical relevance is distinguished from statistical significance .

- Validate assumptions via sensitivity analyses to address outliers or missing data .

Advanced Research Questions

Q. How should conflicting data on this compound’s off-target effects be resolved?

Methodological Answer:

- Conduct systematic reviews with meta-regression to identify moderators (e.g., study design, species) that explain discrepancies .

- Perform target deconvolution assays (e.g., high-throughput screening) to map unintended interactions with non-muscle receptors .

- Replicate contentious findings under controlled conditions, using blinded independent labs to reduce bias .

Q. What strategies improve the translational validity of preclinical this compound studies for human trials?

Methodological Answer:

- Integrate human-induced pluripotent stem cell (iPSC)-derived myocytes to bridge species-specific pharmacodynamic differences .

- Employ adaptive trial designs in Phase I/II studies to dynamically adjust dosing based on interim safety/efficacy data .

- Use quantitative systems pharmacology (QSP) models to predict human responses from preclinical datasets .

Q. How can researchers address ethical challenges in recruiting vulnerable populations for this compound trials (e.g., patients with chronic spasticity)?

Methodological Answer:

- Implement graded informed consent protocols with iterative participant education to ensure comprehension of risks .

- Use stratified randomization to balance subgroups (e.g., age, comorbidities) and minimize exploitation biases .

- Partner with patient advocacy groups to co-design inclusion criteria and outcome measures .

Data Contradiction & Replication

Q. What analytical frameworks are critical when this compound’s therapeutic window varies across studies?

Methodological Answer:

- Apply Bland-Altman plots to assess agreement between studies and identify systemic measurement errors .

- Use Bayesian hierarchical models to pool data from small-sample studies while accounting for heterogeneity .

- Validate assays via inter-laboratory proficiency testing to standardize potency measurements .

Q. How can methodological biases in this compound’s long-term safety studies be mitigated?

Methodological Answer:

- Incorporate active surveillance systems (e.g., real-world pharmacovigilance databases) to detect rare adverse events .

- Design non-inferiority trials with composite endpoints (e.g., spasm reduction + quality of life) to balance risk-benefit assessments .

- Audit raw data for confounding variables (e.g., polypharmacy) using causal inference methods like propensity score matching .

Methodological Innovation

Q. What emerging technologies could enhance this compound’s mechanistic studies?

Methodological Answer:

- Deploy cryo-electron microscopy (cryo-EM) to resolve this compound’s binding dynamics at ryanodine receptor channels .

- Utilize organ-on-a-chip platforms to simulate multi-tissue interactions (e.g., muscle-liver crosstalk in metabolism) .

- Apply machine learning to predict structure-activity relationships (SAR) for novel derivatives .

Q. How can open science practices improve this compound research reproducibility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.